CCR2 antagonist 4, commonly known as Teijin compound 1 (CAS 226226-39-7 for free base, 1313730-14-1 for hydrochloride), is a specific small-molecule inhibitor of the C-C chemokine receptor type 2b (CCR2b). In procurement contexts, it is primarily sourced for its ability to directly block the CCL2/CCR2 signaling axis, a critical pathway in monocyte/macrophage recruitment and oncology models. Unlike upstream synthesis inhibitors, this compound provides direct receptor antagonism with an IC50 of 180 nM for CCR2b binding and a functional IC50 of 24 nM for inhibiting MCP-1-induced chemotaxis . Its physicochemical profile, available as a stable hydrochloride salt with high DMSO solubility (>20 mg/mL), makes it a reliable precursor for both standard in vitro assays and complex in vivo formulations .
Substituting CCR2 antagonist 4 with generic in-class alternatives often compromises experimental isolation and translational validity. Utilizing dual antagonists (such as BMS-813160) introduces confounding CCR5 blockade, making it impossible to decouple monocyte-driven (CCR2) from lymphocyte-driven (CCR5) immune responses . Conversely, employing CCL2 synthesis inhibitors like Bindarit fails to provide immediate, localized receptor blockade, leaving downstream signaling vulnerable to systemic or paracrine chemokine fluctuations. Furthermore, many CCR2 antagonists suffer from species specificity, showing efficacy in human assays but failing in murine models. CCR2 antagonist 4 overcomes this by binding to conserved transmembrane residues (such as Glu291, His121, and Ile263) that are identical across human and mouse receptors, ensuring seamless transition from human in vitro screening to murine in vivo validation [1].
For workflows requiring isolated macrophage/monocyte modulation, CCR2 antagonist 4 provides strict CCR2b selectivity. While dual antagonists like BMS-813160 exhibit binding to both CCR2 (IC50 6.2 nM) and CCR5 (IC50 3.6 nM), CCR2 antagonist 4 specifically targets CCR2b (IC50 180 nM) without confounding CCR5 activity. This selectivity is critical for mechanistic studies where cross-receptor inhibition would obscure the specific role of the CCL2/CCR2 axis.
| Evidence Dimension | Receptor Selectivity Profile |
| Target Compound Data | Selective CCR2b blockade (IC50 180 nM) |
| Comparator Or Baseline | BMS-813160 (Dual CCR2/CCR5 blockade, IC50 6.2 nM / 3.6 nM) |
| Quantified Difference | Elimination of CCR5-mediated off-target effects. |
| Conditions | In vitro receptor binding assays. |
Procuring a highly selective antagonist prevents confounding variables in immunological assays where both CCR2 and CCR5 pathways are active.
The functional efficacy of CCR2 antagonist 4 significantly outpaces its raw receptor binding affinity. While the compound binds CCR2b with an IC50 of 180 nM, it inhibits MCP-1-induced monocyte chemotaxis with an IC50 of 24 nM. This 7.5-fold increase in functional potency demonstrates that complete receptor saturation is not required to achieve biological blockade, allowing for lower dosing regimens in cellular assays.
| Evidence Dimension | Functional vs. Binding Potency |
| Target Compound Data | Chemotaxis IC50 = 24 nM |
| Comparator Or Baseline | Baseline binding affinity (Binding IC50 = 180 nM) |
| Quantified Difference | 7.5-fold higher potency in functional migration assays. |
| Conditions | MCP-1 stimulated monocyte chemotaxis assay. |
Buyers can utilize significantly lower compound concentrations to achieve functional cellular blockade, reducing both cost and potential cytotoxicity.
A major procurement risk for chemokine antagonists is species restriction. CCR2 antagonist 4 mitigates this by targeting a highly conserved binding pocket. The compound interacts strongly with residues Glu291 (TM7), His121 (TM3), and Ile263 (TM6), which are structurally identical in both human and mouse CCR2 [1]. This structural conservation allows the exact same compound to be used in human in vitro assays and murine in vivo models (such as MC-38GFP colon carcinoma metastasis models), unlike human-restricted alternatives that necessitate purchasing separate analogs for animal studies[2].
| Evidence Dimension | Species Cross-Reactivity |
| Target Compound Data | Binds conserved human/mouse residues |
| Comparator Or Baseline | Human-restricted CCR2 antagonists (e.g., compounds lacking TM3/TM6/TM7 conservation) |
| Quantified Difference | 100% sequence homology at critical binding sites (Glu291, His121, Ile263) enabling dual-species use. |
| Conditions | Trans-endothelial migration and murine xenograft models. |
Procuring a single cross-reactive compound streamlines the pipeline from human cell screening to murine preclinical validation.
For advanced drug delivery applications, the physicochemical stability of the active pharmaceutical ingredient is paramount. CCR2 antagonist 4 has been successfully integrated into VCAM-1-targeted target-sensitive liposomes (Vp-TSL) without loss of antagonistic function [1]. Compared to free systemic administration, this formulation enabled spatially-defined release at activated pulmonary endothelium, significantly reducing tumor cell extravasation while avoiding systemic chemokine inhibition side effects [1].
| Evidence Dimension | Nanocarrier Formulation Compatibility |
| Target Compound Data | Compatible with Vp-TSL encapsulation |
| Comparator Or Baseline | Free small-molecule administration (Systemic off-target effects) |
| Quantified Difference | Enabled localized release, preventing systemic monocyte recruitment disruption. |
| Conditions | VCAM-1 targeted liposomal delivery in murine metastasis models. |
Confirms the compound's structural stability and processability for buyers developing targeted nanomedicines or complex delivery vehicles.
Due to its validated cross-species binding at conserved residues (Glu291, His121, Ile263), this compound is a precise procurement selection for researchers moving from human cell line screening to murine in vivo models (e.g., MC-38GFP metastasis models). It allows for consistent pharmacological targeting across the translational pipeline without needing species-specific analogs [1].
In immunological workflows where decoupling CCR2 from CCR5 activity is critical, this compound provides strict CCR2b selectivity. It is quantitatively differentiated from dual antagonists (like BMS-813160) for isolating the specific effects of the CCL2/CCR2 axis on monocyte chemotaxis without altering T-cell dynamics .
The compound's proven compatibility with target-sensitive liposomes (such as Vp-TSL) makes it a highly suitable active pharmaceutical ingredient for formulation scientists. It can be reliably encapsulated for spatially-defined release applications, such as targeting activated endothelium in atherosclerosis or pre-metastatic niches [1].
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